

# Tredaptive's Failure in HPS2-THRIVE: A Comparative Analysis of Lipid-Modifying Therapies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Tredaptive |           |
| Cat. No.:            | B1245522   | Get Quote |

The landscape of cardiovascular disease prevention has been shaped by numerous clinical trials, some confirming the efficacy of new therapeutic strategies and others, like the Heart Protection Study 2–Treatment of HDL to Reduce the Incidence of Vascular Events (HPS2-THRIVE), serving as a crucial reality check. The trial's failure to demonstrate a cardiovascular benefit for **Tredaptive** (a combination of extended-release niacin and laropiprant) marked a significant turning point in the understanding of HDL cholesterol modification. This guide provides a detailed comparison of the HPS2-THRIVE trial with other key lipid-modifying therapy trials, offering researchers, scientists, and drug development professionals a comprehensive analysis of the data and methodologies.

## **Executive Summary**

The HPS2-THRIVE trial was designed to test the hypothesis that raising high-density lipoprotein (HDL) cholesterol with **Tredaptive**, on a background of effective statin therapy, would reduce the risk of major vascular events. Contrary to expectations, the trial was halted prematurely due to a lack of efficacy and an increase in non-fatal serious adverse events. This outcome stands in contrast to the demonstrated benefits of other lipid-lowering therapies, such as statins, ezetimibe, and PCSK9 inhibitors, which have consistently shown to reduce cardiovascular events by lowering low-density lipoprotein (LDL) cholesterol. This guide will delve into the specifics of the HPS2-THRIVE trial, comparing its design, outcomes, and the mechanism of its investigational drug with successful lipid-modifying agents.





# Tredaptive: Mechanism of Action and the HPS2-THRIVE Rationale

**Tredaptive** combined two active ingredients: extended-release niacin and laropiprant. Niacin, a B-vitamin, has long been known for its lipid-modifying properties, including its ability to raise HDL cholesterol and lower triglycerides and LDL cholesterol. However, its use is often limited by a common side effect: flushing, a sensation of warmth and redness of the skin. Laropiprant was included in **Tredaptive** to specifically counteract this flushing effect by blocking the prostaglandin D2 receptor 1 (DP1). The HPS2-THRIVE trial was predicated on the "HDL hypothesis," which posited that increasing HDL cholesterol levels would translate into a reduction in cardiovascular risk.



Click to download full resolution via product page

**Tredaptive**'s dual mechanism of action.



## **Comparative Efficacy of Lipid-Modifying Therapies**

The primary outcome of the HPS2-THRIVE trial was a composite of major vascular events, including coronary death, non-fatal myocardial infarction, stroke, or any revascularization. The results showed no significant difference between the **Tredaptive** group and the placebo group. In contrast, trials of other lipid-lowering agents have demonstrated significant reductions in cardiovascular events.



| Trial           | Drug                                   | Primary<br>Endpoint                                                                                    | Treatment<br>Group<br>Event<br>Rate | Placebo<br>Group<br>Event<br>Rate | Relative<br>Risk<br>Reduction<br>(95% CI) | Absolute<br>Risk<br>Reduction |
|-----------------|----------------------------------------|--------------------------------------------------------------------------------------------------------|-------------------------------------|-----------------------------------|-------------------------------------------|-------------------------------|
| HPS2-<br>THRIVE | Tredaptive<br>(Niacin/Lar<br>opiprant) | Major<br>Vascular<br>Events                                                                            | 13.2%[1]                            | 13.7%[1]                          | 4% (0.90-<br>1.03)[1]                     | 0.5%                          |
| FOURIER         | Evolocuma<br>b (PCSK9<br>Inhibitor)    | MACE (CV death, MI, stroke, unstable angina hospitalizat ion, or coronary revasculari zation)          | 9.8%[2]                             | 11.3%[2]                          | 15% (0.79-<br>0.92)[2]                    | 1.5%[3]                       |
| IMPROVE-<br>IT  | Ezetimibe                              | MACE (CV death, MI, unstable angina hospitalizat ion, coronary revasculari zation ≥30 days, or stroke) | 32.7% (at 7<br>years)[4]            | 34.7% (at 7<br>years)[4]          | 6.4%<br>(0.89-0.99)<br>[4]                | 2.0%                          |
| FIELD           | Fenofibrate                            | Coronary Events (CHD death or non-fatal MI)                                                            | 5.2%[5]                             | 5.9%[5]                           | 11% (0.75-<br>1.05)[5]                    | 0.7%                          |



Check Availability & Pricing

# **Comparative Safety Profiles**

A critical finding of the HPS2-THRIVE trial was the increased incidence of non-fatal serious adverse events in the **Tredaptive** group. This contrasted with the generally favorable safety profiles observed in the comparator trials.



| Trial                       | Drug                                   | Key Adverse<br>Events with<br>Increased<br>Incidence | Treatment<br>Group Rate   | Placebo<br>Group Rate | Absolute<br>Risk<br>Increase |
|-----------------------------|----------------------------------------|------------------------------------------------------|---------------------------|-----------------------|------------------------------|
| HPS2-<br>THRIVE             | Tredaptive<br>(Niacin/Laropi<br>prant) | New-onset<br>diabetes                                | 5.7%[6]                   | 4.3%[6]               | 1.4%                         |
| Serious<br>Bleeding         | 2.5%[6]                                | 1.9%[6]                                              | 0.6%                      |                       |                              |
| Serious<br>Infections       | 8.0%[6]                                | 6.6%[6]                                              | 1.4%                      |                       |                              |
| Gastrointestin<br>al        | 4.8%[6]                                | 3.8%[6]                                              | 1.0%                      | _                     |                              |
| Musculoskele<br>tal         | 3.7%[6]                                | 3.0%                                                 | 0.7%                      |                       |                              |
| FOURIER                     | Evolocumab                             | Injection-site reactions                             | 2.1%                      | 1.6%                  | 0.5%                         |
| Neurocognitiv<br>e events   | Similar to placebo                     | -                                                    | No significant difference |                       |                              |
| IMPROVE-IT                  | Ezetimibe                              | Discontinuati<br>on due to<br>adverse<br>events      | 10.6%                     | 10.1%                 | No significant difference    |
| Myopathy/Rh<br>abdomyolysis | Similar to placebo                     | -                                                    | No significant difference |                       |                              |
| FIELD                       | Fenofibrate                            | Pancreatitis                                         | 0.8%[7]                   | 0.5%[7]               | 0.3%                         |
| Pulmonary<br>Embolism       | 1.1%[7]                                | 0.7%[7]                                              | 0.4%                      |                       |                              |

# **Detailed Experimental Protocols**



A thorough understanding of the experimental design is essential for interpreting the results of these landmark trials.

### **HPS2-THRIVE (NCT00461630)**

- Objective: To assess whether adding extended-release niacin/laropiprant to statin therapy reduces the risk of major vascular events in high-risk patients.
- Patient Population: 25,673 patients with pre-existing atherosclerotic vascular disease.
- Inclusion Criteria: History of myocardial infarction, cerebrovascular disease, peripheral arterial disease, or diabetes with coronary heart disease.
- Exclusion Criteria: Recent major vascular event, severe heart failure, or contraindications to niacin or statins.
- Treatment Regimen: Patients were randomized to receive either extended-release niacin 2g and laropiprant 40mg daily or a matching placebo, in addition to their background simvastatin 40mg (with or without ezetimibe 10mg) therapy.
- Primary Endpoint: A composite of coronary death, non-fatal myocardial infarction, stroke, or any arterial revascularization.

### **FOURIER (NCT01764633)**

- Objective: To evaluate the efficacy and safety of evolocumab in reducing cardiovascular events in patients with clinically evident atherosclerotic cardiovascular disease on statin therapy.
- Patient Population: 27,564 patients with a history of myocardial infarction, non-hemorrhagic stroke, or symptomatic peripheral artery disease.
- Inclusion Criteria: LDL-C ≥70 mg/dL or non-HDL-C ≥100 mg/dL on an optimized statin regimen.
- Exclusion Criteria: Recent coronary revascularization, severe heart failure, or uncontrolled hypertension.



- Treatment Regimen: Patients were randomized to receive either evolocumab (140 mg every two weeks or 420 mg monthly) or a matching placebo via subcutaneous injection.
- Primary Endpoint: A composite of cardiovascular death, myocardial infarction, stroke, hospitalization for unstable angina, or coronary revascularization.

#### **IMPROVE-IT (NCT00202878)**

- Objective: To determine whether the addition of ezetimibe to simvastatin therapy improves cardiovascular outcomes compared with simvastatin monotherapy in patients after an acute coronary syndrome.
- Patient Population: 18,144 patients stabilized after an acute coronary syndrome.
- Inclusion Criteria: Hospitalization for an acute coronary syndrome within the preceding 10 days and an LDL-C level between 50 and 125 mg/dL.
- Exclusion Criteria: Planned coronary revascularization, severe heart failure, or active liver disease.
- Treatment Regimen: Patients were randomized to receive either simvastatin 40mg plus ezetimibe 10mg daily or simvastatin 40mg plus placebo.
- Primary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction, unstable angina requiring rehospitalization, coronary revascularization (occurring at least 30 days after randomization), or nonfatal stroke.

#### **FIELD (ISRCTN64783481)**

- Objective: To assess the effect of fenofibrate on the risk of cardiovascular events in patients with type 2 diabetes mellitus.
- Patient Population: 9,795 patients with type 2 diabetes.
- Inclusion Criteria: Age 50-75 years, type 2 diabetes, and no clear indication for lipid-lowering therapy at baseline.[8]



- Exclusion Criteria: Triglyceride levels >443 mg/dL or treatment with a lipid-lowering agent at screening.[8]
- Treatment Regimen: Patients were randomized to receive either fenofibrate 200mg daily or a matching placebo.
- Primary Endpoint: A composite of coronary heart disease death or non-fatal myocardial infarction.[8]



Click to download full resolution via product page

Comparative workflow of major lipid-modifying outcome trials.

#### **Conclusion: Lessons from HPS2-THRIVE**



The failure of **Tredaptive** in the HPS2-THRIVE trial delivered a significant blow to the HDL hypothesis and underscored the complexity of cardiovascular disease. The trial demonstrated that simply raising HDL cholesterol does not necessarily translate to a reduction in cardiovascular events, particularly in patients already well-managed with statins. Furthermore, the increased risk of adverse events highlighted the importance of a thorough safety evaluation for any new therapeutic agent.

In contrast, the success of LDL-lowering therapies like ezetimibe and PCSK9 inhibitors in the IMPROVE-IT and FOURIER trials, respectively, has solidified the central role of LDL cholesterol in the pathogenesis of atherosclerotic cardiovascular disease. For researchers and drug development professionals, the divergent outcomes of these trials provide invaluable lessons:

- Target Validation is Crucial: The HDL hypothesis, while biologically plausible, was not sufficiently validated as a therapeutic target in the context of modern statin therapy.
- Surrogate Endpoints Can Be Misleading: While **Tredaptive** effectively raised HDL levels, this change in a surrogate marker did not predict clinical benefit.
- Safety is Paramount: The adverse event profile of **Tredaptive** ultimately outweighed any potential, unproven benefit.
- The Primacy of LDL Lowering: The consistent benefit observed with therapies that lower LDL cholesterol reinforces its position as the primary target for cardiovascular risk reduction.

The HPS2-THRIVE trial, though a disappointment for the proponents of HDL-targeted therapies, has been instrumental in refining the focus of cardiovascular drug development, steering it towards strategies with robust evidence of both efficacy and safety.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 2. FOURIER: Evolocumab Reduces Risk of CVD Events by 15% Compared With Placebo | tctmd.com [tctmd.com]
- 3. login.medscape.com [login.medscape.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of long-term fenofibrate therapy on cardiovascular events in 9795 people with type 2 diabetes mellitus (the FIELD study): randomised controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merck.com [merck.com]
- 7. gpnotebook.com [gpnotebook.com]
- 8. Fenofibrate Intervention and Event Lowering in Diabetes American College of Cardiology [acc.org]
- To cite this document: BenchChem. [Tredaptive's Failure in HPS2-THRIVE: A Comparative Analysis of Lipid-Modifying Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1245522#hps2-thrive-tredaptive-s-failure-to-reduce-cardiovascular-events]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com